

Spectroscopic Profile of 1-(3-Ethynylphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Ethynylphenyl)ethanone**

Cat. No.: **B148647**

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile synthetic intermediate, **1-(3-ethynylphenyl)ethanone**, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and key spectral data organized for clarity and comparative analysis.

Introduction

1-(3-Ethynylphenyl)ethanone is a valuable building block in organic synthesis, featuring three key functional groups: a ketone, an aromatic ring, and a terminal alkyne. This unique combination allows for a wide range of chemical transformations, making it a crucial intermediate in the development of pharmaceuticals, functional materials, and complex organic molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound and its subsequent reaction products. This technical guide provides a consolidated resource of its NMR, IR, and MS spectral data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-(3-ethynylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-(3-Ethynylphenyl)ethanone** (Solvent: CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|----------------|
| 8.05 | s | - | H-2 |
| 7.90 | d | 7.8 | H-6 |
| 7.65 | d | 7.8 | H-4 |
| 7.42 | t | 7.8 | H-5 |
| 3.18 | s | - | Alkyne-H |
| 2.60 | s | - | $-\text{CH}_3$ |

Table 2: ^{13}C NMR Spectroscopic Data for **1-(3-Ethynylphenyl)ethanone** (Solvent: CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------|
| 197.1 | C=O |
| 137.8 | C-1 |
| 136.5 | C-6 |
| 132.8 | C-2 |
| 128.9 | C-5 |
| 128.7 | C-4 |
| 123.1 | C-3 |
| 82.8 | Alkyne C (quaternary) |
| 78.2 | Alkyne C-H |
| 26.7 | $-\text{CH}_3$ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-(3-Ethynylphenyl)ethanone** (KBr Pellet)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------------|
| 3290 | Strong, Sharp | ≡C-H stretch (Alkyne) |
| 3060 | Medium | C-H stretch (Aromatic) |
| 2108 | Strong, Sharp | C≡C stretch (Alkyne) |
| 1685 | Strong | C=O stretch (Ketone) |
| 1590, 1570 | Medium | C=C stretch (Aromatic) |
| 1358 | Strong | C-H bend (Methyl) |
| 1270 | Strong | C-C(=O)-C stretch/bend |
| 790, 680 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-(3-Ethynylphenyl)ethanone** (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 144 | 100 | [M] ⁺ (Molecular Ion) |
| 129 | 85 | [M - CH ₃] ⁺ |
| 101 | 40 | [M - CO - CH ₃] ⁺ or [C ₈ H ₅] ⁺ |
| 75 | 30 | [C ₆ H ₃] ⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(3-ethynylphenyl)ethanone** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: The proton NMR spectrum is recorded on a 400 MHz spectrometer. A standard one-pulse sequence is utilized with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds. The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed to ensure that each unique carbon atom appears as a single peak. The spectral width is typically set to 250 ppm. A longer relaxation delay (5-10 seconds) may be necessary to obtain quantitative information for quaternary carbons. The FID is processed similarly to the ^1H NMR data.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of solid **1-(3-ethynylphenyl)ethanone** (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet. The pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and matrix interferences.

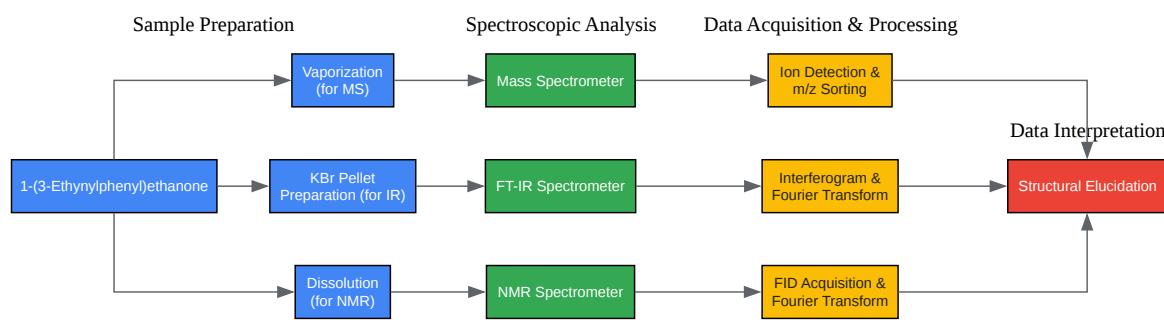
Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The positively charged ions are then accelerated and separated by a mass

analyzer according to their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualizing Spectroscopic Analysis and Molecular Structure

The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of **1-(3-ethynylphenyl)ethanone** that give rise to its characteristic spectral signals.



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General workflow for spectroscopic analysis.

Key functional groups and their spectroscopic signals.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com